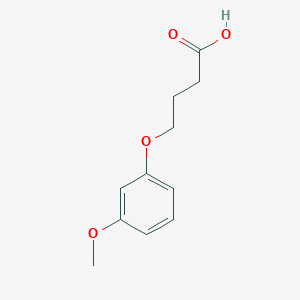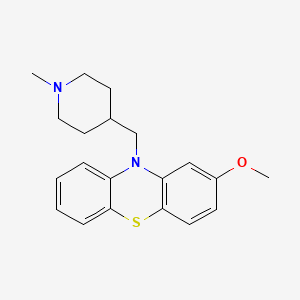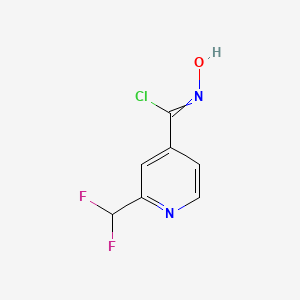
Citrusin VI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Citrusin VI involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds involve the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain.
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Analyse Chemischer Reaktionen
Types of Reactions
Citrusin VI undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Citrusin VI has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is utilized in research related to cellular processes and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Citrusin VI involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may influence signal transduction pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citrusin VI is part of a broader class of compounds known as citrus limonoids. Similar compounds include:
Limonin: Known for its bitter taste and potential health benefits.
Nobiletin: Exhibits anti-inflammatory and anticancer properties.
Tangeretin: Studied for its potential to inhibit cancer cell growth.
Uniqueness
This compound stands out due to its unique molecular structure and specific functional groups, which confer distinct chemical and biological properties. Its versatility in various scientific applications makes it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C41H62N8O8 |
|---|---|
Molekulargewicht |
795.0 g/mol |
IUPAC-Name |
(3S,9S,12S,15S,24S,27S)-24-benzyl-9,12,15-tris(2-methylpropyl)-1,7,10,13,16,19,22,25-octazatricyclo[25.3.0.03,7]triacontane-2,8,11,14,17,20,23,26-octone |
InChI |
InChI=1S/C41H62N8O8/c1-24(2)18-28-37(53)45-29(19-25(3)4)38(54)47-31(20-26(5)6)40(56)49-17-11-15-33(49)41(57)48-16-10-14-32(48)39(55)46-30(21-27-12-8-7-9-13-27)36(52)43-22-34(50)42-23-35(51)44-28/h7-9,12-13,24-26,28-33H,10-11,14-23H2,1-6H3,(H,42,50)(H,43,52)(H,44,51)(H,45,53)(H,46,55)(H,47,54)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
YXKOCURCFHLHSM-FSJACQRISA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N1)CC4=CC=CC=C4)CC(C)C)CC(C)C |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)NCC(=O)N1)CC4=CC=CC=C4)CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-phenoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079658.png)


![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)
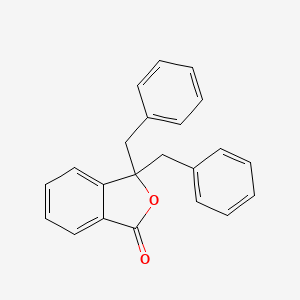
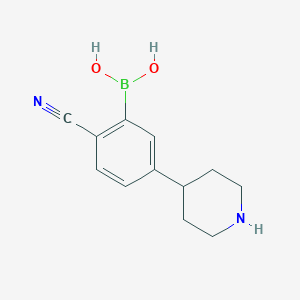
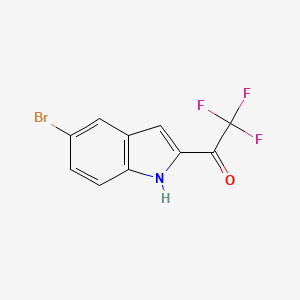
![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)

![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)
